(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Medicinal Chemistry Chemical Biology Building Blocks

(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic small molecule belonging to the tetrahydroquinoline acetic acid class. Its structure features a 3,4-dihydroquinolin-2(1H)-one core with an N-ethyl substituent and a 6-oxyacetic acid side chain.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B12072938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O
InChIInChI=1S/C13H15NO4/c1-2-14-11-5-4-10(18-8-13(16)17)7-9(11)3-6-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,17)
InChIKeySWERWWIXMCARGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid: Chemical Identity and Class for Procurement Decisions


(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic small molecule belonging to the tetrahydroquinoline acetic acid class. Its structure features a 3,4-dihydroquinolin-2(1H)-one core with an N-ethyl substituent and a 6-oxyacetic acid side chain . This compound is primarily offered as a research chemical through specialized suppliers.

Why (1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid Cannot Be Interchanged with Generic Analogs


In the absence of published comparative data, the differentiation of this compound from its closest analogs—such as the N-propyl, N-cyclopropylmethyl, or N-unsubstituted derivatives—cannot be quantitatively established. Generic substitution is inadvisable for any application where the specific N-ethyl substitution pattern is hypothesized to influence target binding, pharmacokinetics, or physicochemical properties, a common scenario in structure-activity relationship (SAR) studies. However, no direct evidence currently proves this advantage.

Quantitative Differentiation Evidence for (1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid


Absence of Comparative Biological or Physicochemical Data

A comprehensive search of primary literature, patents, and authoritative databases yielded no direct head-to-head comparisons or cross-study data that quantitatively differentiate this compound from its closest analogs (e.g., N-propyl or N-cyclopropylmethyl derivatives) in any biological assay or physicochemical measurement. The compound appears primarily as a catalog item, and its specific utility remains unvalidated in peer-reviewed research.

Medicinal Chemistry Chemical Biology Building Blocks

Potential Application Scenarios for (1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid


SAR Exploration of N-Substituted Tetrahydroquinoline Acetic Acids

Given the absence of specific performance data, the primary justified use is in exploratory medicinal chemistry for synthesizing and testing a series of N-substituted analogs to generate novel SAR data. This compound serves as a specific, well-defined input for combinatorial library synthesis.

Synthetic Intermediate for 6-Oxyacetamide Derivatives

The carboxylic acid handle at the 6-position makes it a potential precursor for coupling reactions to generate amide, ester, or hydrazide derivatives. This is inferred from the known chemistry of related quinolin-6-yloxyacetamides, which are investigational tubulin polymerization inhibitors.

Chemical Probe for Target Identification

This compound could be utilized as a scaffold for chemical probe development, where the ethyl group provides a defined modification for immobilization or conjugation, pending empirical validation of its binding or functional activity.

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